An In-depth Technical Guide to Propenyl-PEG3-Propenyl: A Versatile Linker for Bioconjugation and Proteolysis Targeting Chimeras (PROTACs)
An In-depth Technical Guide to Propenyl-PEG3-Propenyl: A Versatile Linker for Bioconjugation and Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propenyl-PEG3-Propenyl, also known as Triethylene glycol diallyl ether, is a bifunctional crosslinker featuring a hydrophilic triethylene glycol (PEG3) spacer flanked by two propenyl groups. This structure imparts unique properties that are highly valuable in the fields of bioconjugation and targeted protein degradation. The hydrophilic PEG linker enhances the solubility and reduces the immunogenicity of conjugated biomolecules, while the terminal propenyl groups provide reactive handles for various chemical modifications. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Propenyl-PEG3-Propenyl, with a particular focus on its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its use in bioconjugation and for the evaluation of PROTACs are also presented.
Chemical Structure and Properties
Propenyl-PEG3-Propenyl is a well-defined molecule with the chemical formula C12H22O4 and a molecular weight of 230.30 g/mol .[1] Its structure consists of a central triethylene glycol unit, which is a short polyethylene glycol chain known for its hydrophilicity and biocompatibility. This PEG spacer is ether-linked to two terminal propenyl groups.
Chemical Structure:
Table 1: Physicochemical Properties of Propenyl-PEG3-Propenyl and Related Compounds
| Property | Value | Source/Note |
| IUPAC Name | 1-[2-(2-prop-2-enoxyethoxy)ethoxy]prop-2-ene | --- |
| Synonyms | Triethylene glycol diallyl ether | [1] |
| CAS Number | 90736-68-8 | [1] |
| Molecular Formula | C12H22O4 | [1] |
| Molecular Weight | 230.30 g/mol | [1] |
| Appearance | Liquid | [2] |
| Purity | >95% | --- |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | [2] |
| Stability | Moisture-sensitive. | [2] |
| Storage | Store at -20°C for long-term stability. | [2] |
| Boiling Point (related compound) | 110 °C @ 2 Torr (for Triethylene glycol divinyl ether) | [3] |
| Density (related compound) | 1.252 g/cm³ @ 22 °C (for Triethylene glycol divinyl ether) | [3] |
Note: Some physical properties are provided for the closely related compound Triethylene glycol divinyl ether due to the limited availability of experimental data for Propenyl-PEG3-Propenyl.
Synthesis of Propenyl-PEG3-Propenyl
A general method for the synthesis of dialkoxy ethers from glycols involves a Williamson ether synthesis. The following is a representative protocol for the synthesis of Triethylene glycol diallyl ether.
Experimental Protocol: Synthesis of Triethylene glycol diallyl ether
Materials:
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Triethylene glycol
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Sodium hydride (NaH)
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Allyl bromide
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Anhydrous Dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous ammonium chloride solution
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Brine
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Anhydrous magnesium sulfate
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Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triethylene glycol in anhydrous DMF.
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Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (60% dispersion in mineral oil) portion-wise to the solution under a nitrogen atmosphere. Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 1 hour to ensure complete deprotonation of the hydroxyl groups.
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Alkylation: Cool the reaction mixture back to 0°C. Add allyl bromide dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
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Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
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Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
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Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Triethylene glycol diallyl ether.
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Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Predicted NMR Data:
Table 2: Predicted 1H and 13C NMR Chemical Shifts for Propenyl-PEG3-Propenyl
| Assignment | Predicted 1H NMR (δ, ppm) | Predicted 13C NMR (δ, ppm) |
| =CH2 | 5.15-5.30 | ~117 |
| -CH= | 5.85-5.95 | ~135 |
| -CH2-O- (allyl) | ~4.00 | ~72 |
| -O-CH2-CH2-O- | 3.60-3.70 | ~70 |
Applications in Bioconjugation and PROTACs
The terminal propenyl groups of Propenyl-PEG3-Propenyl can be further functionalized to introduce a variety of reactive moieties, such as NHS esters, maleimides, or alkynes, enabling its use as a versatile crosslinker in bioconjugation.
One of the most significant applications of this class of linkers is in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase.
Role as a PROTAC Linker
The Propenyl-PEG3-Propenyl core provides a flexible and hydrophilic spacer in a PROTAC molecule. The PEG component can improve the solubility and cell permeability of the PROTAC, while the length of the linker is a critical parameter that needs to be optimized for efficient ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
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Caption: Mechanism of action of a PROTAC utilizing a Propenyl-PEG3-Propenyl based linker.
Case Study: Targeting IRAK4 with PROTACs
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator of the innate immune response and is implicated in various autoimmune diseases and cancers.[4] Developing PROTACs to degrade IRAK4 is a promising therapeutic strategy.[4][5][6][] A PROTAC targeting IRAK4 would typically consist of a ligand that binds to IRAK4, a ligand for an E3 ligase (e.g., Cereblon or VHL), and a linker, for which a derivative of Propenyl-PEG3-Propenyl would be a suitable candidate.
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References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 90736-68-8 PEG Linker Propyl - PEG3 - Propenyl Application In Medical Research [polyethyleneglycolpeg.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
